molecular formula C7H17N3O2 B1393172 N,N-Diethylguanidinium acetate CAS No. 1208081-42-8

N,N-Diethylguanidinium acetate

Cat. No. B1393172
M. Wt: 175.23 g/mol
InChI Key: UOCKPLMOCAHXSO-UHFFFAOYSA-N
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Description

Synthesis Analysis

A sequential one-pot approach towards N, N ′-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines is reported. This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N -phthaloylguanidines .


Molecular Structure Analysis

The molecular formula of N,N-Diethylguanidinium acetate is C7H17N3O2. It has a molecular weight of 175.23 g/mol .


Chemical Reactions Analysis

The guanidine derivative N-{(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)aminomethylene}benzamide (3) has been obtained by the reaction of one measure of N-{[7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene]carbamothioyl}benzamide (2) with one measure of aniline in the presence of mercury (II) chloride and triethylamine in anhydrous dimethylformamide .

Scientific Research Applications

Catalysis in Organic Synthesis

N,N-Diethylguanidinium acetate has shown effectiveness as a catalyst. For instance, it was used as a basic catalyst in the one-pot, four-component synthesis of 2H-indazolo[2,1-b]phthalazine-triones and dihydro-1H-pyrano[2,3-c]pyrazol-6-ones. This process achieved high yields at 80 °C, demonstrating the compound's role in facilitating efficient chemical reactions (Veisi et al., 2014).

Solvent Role in Cellulose Regeneration

In a study focusing on the regeneration of cellulose from ionic liquid solutions, N,N-Diethylguanidinium acetate was characterized among other ionic liquids for its Kamlet-Taft (KT) values. The study showed that certain thresholds of regeneration of cellulose solutions by water were determined, highlighting the potential role of N,N-Diethylguanidinium acetate in the field of biomaterials and its use in cellulose processing (Hauru et al., 2012).

Synthesis of Radioactive Compounds

N,N-Diethylguanidinium acetate has also been involved in the synthesis of radioactive compounds. For example, a study involved its use in the synthesis of 14C-Labelled N-(2-chloro-3,4-dimethoxybenzylideneamino)guanidinium acetate. This highlights its utility in the field of radiopharmaceuticals and its potential in various diagnostic and therapeutic applications (Almeida et al., 2002).

Safety And Hazards

N,N-Diethylguanidinium acetate is classified as Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, and STOT SE 3. It is recommended to handle it in accordance with good industrial hygiene and safety practice. Washing hands before and after use is advised .

properties

IUPAC Name

acetic acid;1,1-diethylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3.C2H4O2/c1-3-8(4-2)5(6)7;1-2(3)4/h3-4H2,1-2H3,(H3,6,7);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCKPLMOCAHXSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=N)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethylguanidinium acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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